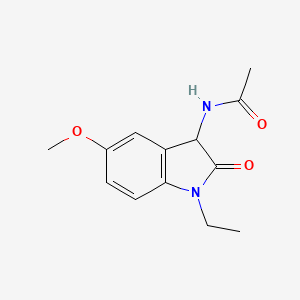![molecular formula C23H20I3N3O4 B11565989 N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide](/img/structure/B11565989.png)
N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a phenoxy group, a nitrophenyl group, and a triiodobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the iodination of the benzamide moiety under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the nitrophenyl and triiodobenzamide moieties can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share the phenoxy group and have similar chemical properties.
Nitrophenyl derivatives: Compounds with nitrophenyl groups exhibit similar reactivity in oxidation and reduction reactions.
Triiodobenzamide derivatives: These compounds have similar iodination patterns and can undergo similar chemical reactions.
Uniqueness
N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the nitrophenyl and triiodobenzamide moieties provide specific sites for chemical modification and interaction with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H20I3N3O4 |
|---|---|
Molecular Weight |
783.1 g/mol |
IUPAC Name |
N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-2,3,5-triiodobenzamide |
InChI |
InChI=1S/C23H20I3N3O4/c1-3-28(4-2)16-6-5-7-18(12-16)33-19-11-15(10-17(13-19)29(31)32)27-23(30)20-8-14(24)9-21(25)22(20)26/h5-13H,3-4H2,1-2H3,(H,27,30) |
InChI Key |
OLLLDWCIBHXHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(C(=CC(=C3)I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methylphenoxy)-N-[3-(phenylsulfonyl)-5-(pyridin-2-ylsulfanyl)phenyl]acetamide](/img/structure/B11565907.png)
![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11565914.png)
![2-methyl-8-(4-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11565919.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11565926.png)

![N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565951.png)
![3-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11565957.png)
![N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11565970.png)
![N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11565978.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B11565984.png)
![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565990.png)
![4-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11566014.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11566017.png)
![N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11566025.png)
